5-Cyclopropyl-4-iodo-1,3-oxazole
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Overview
Description
5-Cyclopropyl-4-iodo-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms The presence of a cyclopropyl group and an iodine atom at specific positions on the oxazole ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopropylamine with an α-haloketone followed by cyclization can yield the desired oxazole derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-4-iodo-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Cycloaddition: Catalysts such as copper(I) iodide or palladium(II) acetate are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
5-Cyclopropyl-4-iodo-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-4-iodo-1,3-oxazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The pathways involved in its mechanism of action include inhibition of key enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-4-bromo-1,3-oxazole: Similar structure but with a bromine atom instead of iodine.
5-Cyclopropyl-4-chloro-1,3-oxazole: Similar structure but with a chlorine atom instead of iodine.
5-Cyclopropyl-4-fluoro-1,3-oxazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-Cyclopropyl-4-iodo-1,3-oxazole imparts unique reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific reactions that are not feasible with other halogens, making this compound valuable for certain synthetic applications .
Properties
Molecular Formula |
C6H6INO |
---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
5-cyclopropyl-4-iodo-1,3-oxazole |
InChI |
InChI=1S/C6H6INO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2 |
InChI Key |
LJMMHROXKAOAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CO2)I |
Origin of Product |
United States |
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